molecular formula C10H12FN B13405763 (2E)-3-(4-Fluorophenyl)-2-buten-1-amine CAS No. 783275-26-3

(2E)-3-(4-Fluorophenyl)-2-buten-1-amine

Cat. No.: B13405763
CAS No.: 783275-26-3
M. Wt: 165.21 g/mol
InChI Key: AWFSFEKJKYLMLQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-Fluorophenyl)-2-buten-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a buten-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-2-buten-1-amine typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method is the base-catalyzed Aldol condensation, which involves the reaction of 4-fluorobenzaldehyde with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-2-buten-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-(4-Fluorophenyl)-2-buten-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-2-buten-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-Fluorophenyl)-2-buten-1-amine is unique due to the presence of the amine group, which imparts different chemical and biological properties compared to similar compounds

Properties

CAS No.

783275-26-3

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)but-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,7,12H2,1H3/b8-6+

InChI Key

AWFSFEKJKYLMLQ-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\CN)/C1=CC=C(C=C1)F

Canonical SMILES

CC(=CCN)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.